Product packaging for 1-(3-Azidopropyl)adamantane(Cat. No.:)

1-(3-Azidopropyl)adamantane

Cat. No.: B13604979
M. Wt: 219.33 g/mol
InChI Key: QEIOYIVABPJTDZ-UHFFFAOYSA-N
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Description

1-(3-Azidopropyl)adamantane is a specialized organic compound that integrates a rigid, lipophilic adamantane cage with a reactive azide functional group via a three-carbon propyl linker. This unique structure makes it a valuable building block in research applications, particularly leveraging the well-documented properties of the adamantane moiety to confer high stability, rigidity, and lipophilicity to molecular architectures . The azide group is a key feature, enabling this molecule to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal click chemistry reactions. This allows for the efficient and specific conjugation of the adamantane scaffold to alkyne-bearing molecules, polymers, or surfaces. While this compound itself is a novel entity, its core structure is analogous to other propyl-linked adamantane derivatives reported in scientific literature, such as isoselenocyanatopropyl adamantane, which has been synthesized for the development of compounds with potential biological activity . The primary research value of this compound lies in its dual functionality. The adamantane group can be used to incorporate a bulky, hydrophobic domain into a larger system, which is a strategy often employed in medicinal chemistry and materials science to modulate the properties of the target molecule . Potential research applications include the synthesis of novel polymers with tailored thermal or mechanical properties, the functionalization of nanoparticles and surfaces, and the development of probes for biological systems. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, bearing in mind the potential energetic nature of organic azides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N3 B13604979 1-(3-Azidopropyl)adamantane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(3-azidopropyl)adamantane

InChI

InChI=1S/C13H21N3/c14-16-15-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9H2

InChI Key

QEIOYIVABPJTDZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCN=[N+]=[N-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 3 Azidopropyl Adamantane

Azide (B81097) Group Reactivity

The chemical behavior of 1-(3-azidopropyl)adamantane (B6265813) is largely dictated by the reactivity of its terminal azide (–N₃) group. Organic azides are highly versatile functional groups known for their participation in a variety of chemical transformations. nih.govbaseclick.eu The azide group is a high-energy moiety, which makes it a reactive component in several named reactions, including the Staudinger reduction, aza-Wittig reaction, and Curtius rearrangement. nih.gov Despite its energetic nature, the azide group exhibits stability towards many common reagents and reaction conditions, such as acidic and basic environments. baseclick.eu The adamantane (B196018) cage, being a bulky and lipophilic substituent, can influence the reactivity of the azide group through steric effects. researchgate.net

The most prominent reaction of the azide group in this compound is the 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". sci-hub.sebeilstein-journals.org This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile, typically an alkene or an alkyne, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, specifically the reaction between an organic azide and an alkyne, is a powerful method for synthesizing 1,2,3-triazoles. wikipedia.orgyoutube.com This reaction is highly exothermic; however, it has a high activation barrier, leading to slow reaction rates at room temperature and often resulting in a mixture of regioisomers when using unsymmetrical alkynes. nih.govorganic-chemistry.org

The limitations of the thermal Huisgen cycloaddition are largely overcome by the use of a copper(I) catalyst, a discovery made independently by the groups of Meldal and Sharpless. nih.govorganic-chemistry.org The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version and proceeds under mild conditions, including a broad temperature range and aqueous environments (pH 4-12), tolerating a wide array of functional groups. organic-chemistry.org

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Reaction Conditions and Catalytic Systems

The success of the CuAAC reaction hinges on the presence of a catalytically active copper(I) species. nih.gov Various catalytic systems have been developed to generate and stabilize Cu(I). A common and practical approach involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate. nih.govnih.gov This method prevents the oxidative homocoupling of alkynes, a common side reaction. nih.gov

Alternatively, direct sources of copper(I), such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can be employed. nih.gov In organic solvents where cuprous salts have limited solubility, ligands are often used to stabilize the Cu(I) catalyst. nih.gov Phosphine-containing complexes like [CuBr(PPh₃)₃] have proven to be effective catalysts in organic solvents like THF, dichloromethane (B109758), and toluene, often requiring no additives and simplifying product purification. researchgate.net

The reaction can be performed in a variety of solvents, including DMF, THF, and water. nih.gov Microwave irradiation has been shown to significantly reduce reaction times, often to as little as 10-30 minutes. nih.gov

Table 1: Representative Catalytic Systems for CuAAC Reactions

Catalyst System Reducing Agent Ligand Solvent(s) Temperature Reference(s)
CuSO₄·5H₂O Sodium Ascorbate None Water, t-BuOH/H₂O Room Temperature nih.govnih.gov
CuI None DIPEA DMF Microwave nih.gov
[CuBr(PPh₃)₃] None None THF Room Temperature researchgate.net
Cu(OAc)₂·H₂O Sodium Ascorbate Et₃N DCM Reflux mdpi.com
Regioselectivity and Stereoselectivity in Triazole Formation

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govmdpi.com This is in stark contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the specific regiochemical outcome. nih.govnih.gov DFT calculations have shown that the reaction proceeds through a six-membered copper(III) metallacycle. ijrpc.com The stereochemistry of the starting materials is retained in the product, making the reaction stereospecific. wikipedia.org

An important alternative to the CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a metal-free click reaction that relies on the high reactivity of strained cyclooctynes. magtech.com.cniris-biotech.de The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the 1,3-dipolar cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. magtech.com.cnrsc.org This makes SPAAC particularly valuable for applications in biological systems. nih.govnih.gov

The reactivity of the cycloalkyne is key to the success of SPAAC. magtech.com.cn Various substituted cyclooctynes, such as difluorinated cyclooctyne (DIFO) and dibenzocyclooctynes (DIBO), have been developed to enhance reaction rates. magtech.com.cnnih.gov The reaction is highly efficient and selective, making it a powerful tool for bioconjugation. rsc.org

Table 2: Comparison of CuAAC and SPAAC

Feature Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None (Metal-free)
Alkyne Terminal Alkynes Strained Cycloalkynes (e.g., DIFO, DIBO)
Regioselectivity High (yields 1,4-disubstituted triazole) Generally a mixture of regioisomers, but often one is major
Applications Organic synthesis, materials science, bioconjugation Bioconjugation, labeling of living cells
Advantages High reaction rate, excellent regioselectivity, readily available starting materials No cytotoxic metal catalyst, bioorthogonal

| Disadvantages | Toxicity of copper catalyst can be a concern for in vivo applications | Requires synthesis of strained alkynes, can have slower kinetics than CuAAC |

While alkynes are the most common dipolarophiles for reactions with azides, other unsaturated systems can also participate in 1,3-dipolar cycloadditions. wikipedia.org These include alkenes, nitriles, and enamines. wikipedia.orgnih.gov The reaction of an azide with an alkene leads to the formation of a triazoline ring, which can be unstable and may rearrange or decompose. Reactions with nitriles can be used to form tetrazoles. researchgate.net Perfluoroaryl azides have been shown to react significantly faster with enamines compared to phenyl azide, a rate acceleration attributed to the lower-lying LUMO of the perfluorinated azide. nih.gov Ruthenium(II) azido (B1232118) complexes have also been shown to react with various dipolarophiles, including alkynes and nitriles, sometimes leading to unusual consecutive cycloaddition products. nih.gov

Reduction Reactions of the Azide Group

The azide group in this compound is readily reduced to a primary amine, providing a key synthetic route to 1-(3-aminopropyl)adamantane. This transformation is most commonly achieved through two principal methods: the Staudinger reduction and catalytic hydrogenation. These methods are highly efficient and offer chemoselectivity, allowing the azide to be reduced in the presence of other functional groups that might be sensitive to harsher reducing agents. organicchemistrytutor.com

Staudinger Reduction: The Staudinger reduction, first reported by Hermann Staudinger in 1919, is a mild and highly effective method for converting organic azides into primary amines. organicchemistrytutor.com The reaction proceeds in two distinct steps. wikipedia.org First, the azide is treated with a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) gas to yield an iminophosphorane (R-N=PPh₃). wikipedia.orgalfa-chemistry.com In the second step, the iminophosphorane is hydrolyzed by the addition of water, which cleaves the P=N bond to furnish the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.org

Catalytic Hydrogenation: Catalytic hydrogenation is another widely used method for the reduction of azides to amines. wikipedia.org This process involves the reaction of the azide with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. organicchemistrytutor.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate's reactivity.

For adamantane derivatives, catalytic hydrogenation must be performed under controlled conditions. While effective for reducing the azide group, aggressive hydrogenation conditions (high temperature or pressure) can potentially lead to the unwanted hydrogenolysis of the adamantane cage itself. Nonetheless, it is a clean and efficient method, with the only byproduct being nitrogen gas, which simplifies product purification.

Table 1: Comparison of Reduction Methods for Azide to Amine Conversion

Feature Staudinger Reduction Catalytic Hydrogenation
Reagents Triphenylphosphine (or other phosphines), H₂O H₂ gas, metal catalyst (e.g., Pd/C, PtO₂)
Mechanism Nucleophilic attack, iminophosphorane formation, hydrolysis. wikipedia.org Heterogeneous catalysis, surface reaction.
Byproducts Triphenylphosphine oxide, N₂ N₂
Chemoselectivity Excellent; tolerates most other functional groups. organicchemistrytutor.com Good; may reduce alkenes, alkynes, nitro groups.
Conditions Mild, ambient temperature, atmospheric pressure. organicchemistrytutor.com Variable; may require elevated pressure/temperature.
Advantages High chemoselectivity, mild conditions. High atom economy, clean byproducts.
Considerations Stoichiometric use of phosphine, byproduct removal. Catalyst cost, potential for over-reduction/hydrogenolysis.

While the primary product of azide reduction is the corresponding amine, the intermediate species in related transformations can lead to the formation of imines and nitrenes.

Imines: The iminophosphorane intermediate generated during the Staudinger reaction (Ad-(CH₂)₃-N=PPh₃) is central to imine synthesis via the aza-Wittig reaction. wikipedia.org Instead of being hydrolyzed with water to form an amine, this intermediate can be reacted with a carbonyl compound (an aldehyde or ketone). The reaction proceeds via a [2+2] cycloaddition to form a four-membered oxazaphosphetane ring, which then fragments to yield an imine and triphenylphosphine oxide. alfa-chemistry.com This pathway allows for the direct conversion of the azide functionality into a C=N double bond.

Furthermore, direct photochemical decomposition of alkyl azides, in the absence of a triplet sensitizer (B1316253), can lead directly to imines through a concerted rearrangement mechanism that avoids a discrete nitrene intermediate. wikipedia.org

Nitrenes: Nitrenes (R-N:) are highly reactive, electron-deficient species that are key intermediates in the decomposition of azides rather than their reduction. The formation of the corresponding nitrene, 1-(3-adamantylpropyl)nitrene, from this compound is typically achieved through thermal or photochemical activation, which causes the extrusion of dinitrogen. rsc.orgat.ua This pathway is fundamentally different from the controlled reduction to an amine. Once formed, these nitrenes have a very short lifetime and undergo rapid subsequent reactions.

Thermal and Photochemical Decomposition Pathways

Organic azides are energetic compounds that can be decomposed by heat (thermolysis) or ultraviolet light (photolysis). at.uamdpi.com This decomposition is characterized by the loss of a dinitrogen molecule to generate a highly reactive nitrene intermediate, which is the cornerstone of the subsequent chemical transformations. rsc.org

The decomposition of this compound results in the formation of 1-(3-adamantylpropyl)nitrene. The initial step in both thermal and photochemical decomposition is the cleavage of the N-N₂ bond. rsc.orgrsc.org Computational studies on analogous alkyl azides confirm that nitrene formation is the rate-determining step of the decomposition process. rsc.org

Once generated, the nitrene can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), which influences its reactivity. mdpi.com These highly reactive intermediates can undergo several types of subsequent reactions:

Intramolecular C-H Insertion: The nitrene can insert into a C-H bond within the same molecule. For the closely related 1-(azidomethyl)adamantane, thermolysis at 120°C leads to the nitrene inserting into a C-H bond of the adamantane cage, forming adamantane-fused aziridines.

Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules. Triplet-sensitized photolysis of 1-azidoadamantane (B1269512) in a suitable solvent results in the formation of adamantan-1-amine. researchgate.net

Dimerization: In cases where the concentration of the nitrene is high, two nitrene molecules can dimerize to form an azo compound. This has been observed in the triplet-sensitized photolysis of 1-azidoadamantane, which yields di-(adamantan-1-yl)-1,2-diazene as a major product. researchgate.net

Rearrangement: Alkyl nitrenes can rearrange to form imines, which is a common pathway in the direct photolysis of alkyl azides. wikipedia.org

The decomposition of organic azides is an energetic process that can be violent if not controlled. mdpi.com However, by carefully managing the reaction conditions, the decomposition can be harnessed for synthetic purposes. Several factors influence the rate and pathway of decomposition:

Temperature: Thermal decomposition is highly temperature-dependent. Alkyl azides are generally stable at room temperature but begin to decompose at elevated temperatures. wikipedia.org For instance, studies on 2-azidoethanol (B47996) show evidence of decomposition starting at temperatures as low as 100°C, with complete decomposition occurring at much higher temperatures. acs.org The decomposition temperature can be a key control parameter to initiate the reaction when desired.

Photochemical Conditions: The wavelength and intensity of UV light can be used to control the rate of photolysis. Direct photolysis often proceeds via a singlet excited state, leading to concerted rearrangement to an imine. wikipedia.org

Triplet Sensitizers: The presence of a triplet sensitizer, such as acetone (B3395972) or benzophenone, can alter the photochemical reaction mechanism. The sensitizer absorbs the light and transfers its energy to the azide, promoting it to a triplet excited state. This state then decomposes to form a triplet nitrene, which has different reactivity (e.g., favoring dimerization or H-abstraction) compared to a singlet nitrene. wikipedia.orgresearchgate.net

Catalysts: The decomposition of organic azides can be catalyzed by certain compounds. Lewis acids and metal halides, such as iron(III) chloride, have been shown to catalyze the decomposition, allowing the reaction to proceed under milder conditions than uncatalyzed thermolysis. google.com

Table 2: Factors for Controlled Decomposition of this compound

Control Factor Method Outcome/Mechanism Reference(s)
Temperature Thermolysis Initiates decomposition via nitrene formation. Rate increases with temperature. wikipedia.orgacs.org
UV Light Direct Photolysis Formation of singlet excited state, often leading to concerted rearrangement to an imine. wikipedia.org
Triplet Sensitizer Sensitized Photolysis Energy transfer promotes a triplet excited state, leading to a triplet nitrene. Favors H-abstraction and dimerization. wikipedia.orgresearchgate.net
Catalyst Catalytic Decomposition Lewis acids or metal halides (e.g., FeCl₃) can lower the decomposition temperature. google.com

Sigmatropic Rearrangements Involving Azide Functionality

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated π-system. rsc.org A well-known example involving azides is the -sigmatropic rearrangement, also known as the Winstein rearrangement, which is characteristic of allylic azides. rsc.orgacs.org In this reaction, an equilibrium is established between two isomeric allylic azides through a concerted, six-membered cyclic transition state. acs.org

However, this compound is a saturated primary alkyl azide. It lacks the requisite π-system (an adjacent C=C double bond) necessary to participate in a -sigmatropic rearrangement. Therefore, this type of reaction is not a viable or expected transformation pathway for this compound under typical thermal or photochemical conditions. The chemistry of this compound is dominated by reactions at the azide group itself—namely reduction and decomposition—rather than concerted rearrangements involving the alkyl framework.

Stability of the Adamantane Core under Reaction Conditions

The adamantane core is renowned for its exceptional stability, a characteristic attributed to its unique cage-like structure. Composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, the adamantane molecule is the most stable isomer of C10H16. wikipedia.org This high degree of thermodynamic stability means the adamantane cage itself is largely inert to a wide range of reaction conditions. wikipedia.orgnih.gov

Functionalization of the adamantane cage, particularly at its tertiary bridgehead positions, often necessitates drastic reaction conditions. lookchem.com For instance, bromination of adamantane can be achieved, but multiple substitutions require the use of a Lewis acid catalyst. wikipedia.org This inherent stability is a key feature, as it allows for chemical modifications to be directed primarily at the azidopropyl substituent without compromising the integrity of the adamantane scaffold. The rigid carbon framework of adamantane is resistant to rearrangement and degradation under many synthetic protocols. mdpi.com

The stability of adamantane derivatives is further evidenced by their use in materials science, where they form robust frameworks. For example, covalent triazine-based frameworks with an adamantane core exhibit high thermal stabilities, often exceeding 450 °C. rsc.org This resilience underscores the durability of the adamantane cage during chemical reactions.

Influence of the Azidopropyl Substituent on Adamantane Reactivity

While the adamantane core is generally unreactive, the presence of the azidopropyl substituent can influence the reactivity of the molecule as a whole. The azide group is a versatile functional group known for its participation in a variety of chemical transformations. nih.gov One of the most prominent reactions involving organic azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable 1,2,3-triazole ring. nih.govmedchemexpress.com This reaction provides a highly efficient and selective method for conjugating the adamantane moiety to other molecules.

The azidopropyl group can also undergo other transformations, such as reduction to an amine or the Staudinger reaction. nih.gov These reactions convert the azide into other useful functional groups, further expanding the synthetic utility of this compound. The electronic properties of substituents on the adamantane cage are known to influence the reactivity at other positions. lookchem.com However, given the insulating nature of the propyl chain, the electronic effect of the azide group on the adamantane core itself is likely to be minimal. The primary influence of the azidopropyl substituent is to serve as a reactive handle for further functionalization, rather than altering the intrinsic reactivity of the adamantane cage.

The reactivity of the azide is largely independent of the adamantane scaffold, allowing for selective modifications. For instance, the thermal or photochemical activation of azides can generate highly reactive nitrenes, which can undergo a variety of insertion or rearrangement reactions. nih.gov This reactivity provides a pathway to further diversify the functionality of the adamantane derivative.

Potential for Further Functionalization of the Adamantane Cage

Despite its inherent stability, the adamantane cage of this compound can be further functionalized, although this often requires specific and sometimes harsh conditions. lookchem.com The bridgehead positions of the adamantane core are the most accessible for substitution reactions. nih.gov The introduction of additional functional groups onto the adamantane cage can lead to multifunctional molecules with tailored properties.

The existing azidopropyl substituent can influence the regioselectivity of subsequent functionalization reactions on the adamantane core. The steric bulk of the 1-substituent can direct incoming reagents to the other bridgehead positions (3, 5, and 7). Methods for the direct C-H functionalization of adamantane, often involving radical or carbocation intermediates, can be employed to introduce new substituents. nih.gov For example, hydroxylation of substituted adamantanes has been achieved using specific cell-based catalysts. nih.gov

Furthermore, the synthesis of multi-substituted adamantane derivatives is a field of active research, with strategies being developed to create orthogonally functionalized scaffolds. lookchem.com These approaches could potentially be applied to this compound to introduce additional reactive groups onto the adamantane cage, creating a versatile building block for various applications. The ability to combine the reactive properties of the azide with other functionalities on the adamantane core opens up possibilities for the design of complex molecular architectures.

Table of Reaction Conditions for Adamantane Functionalization

Reaction TypeReagents and ConditionsProduct Type
BrominationBr₂, Lewis Acid (e.g., AlBr₃)Bromoalkane
HydroxylationKitasatospora cells, buffer (pH 7)Alcohol
C-H AlkylationAlkenyl nitriles, photosensitizerAlkylated adamantane
Ritter ReactionNitriles, strong acid (e.g., H₂SO₄)N-substituted amide

Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular structure of 1-(3-Azidopropyl)adamantane (B6265813). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.netirisotope.com For this compound, both ¹H and ¹³C NMR are vital for confirming the presence and connectivity of the adamantane (B196018) cage and the azidopropyl side chain.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The adamantane cage of this compound exhibits characteristic signals. The protons on the adamantane cage typically appear as a set of broad multiplets in the upfield region of the spectrum, usually between δ 1.50 and 2.00 ppm. mdpi.com The protons of the propyl chain are more deshielded and appear at distinct chemical shifts. The methylene (B1212753) group adjacent to the azide (B81097) group (N₃-CH₂) is expected to be the most downfield-shifted of the propyl protons due to the electron-withdrawing nature of the azide group. The methylene group attached to the adamantane cage (Adamantyl-CH₂) will also have a characteristic shift, while the central methylene group (-CH₂-) will appear at an intermediate chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Adamantane-H1.50 - 2.00m
Adamantyl-CH ₂-~1.30 - 1.50t
-CH ₂-~1.60 - 1.80p
N₃-CH ₂-~3.30 - 3.50t

Note: Predicted values are based on data from similar structures. 'm' denotes multiplet, 't' denotes triplet, and 'p' denotes pentet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. irisotope.combhu.ac.in Each unique carbon atom in this compound will give a distinct signal. The adamantane cage itself has four distinct carbon environments, leading to four signals in the ¹³C NMR spectrum. mdpi.com The carbons of the propyl chain will also have characteristic chemical shifts. The carbon atom bonded to the azide group (N₃-CH₂) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Adamantane-C (quaternary)~30 - 35
Adamantane-CH~35 - 40
Adamantane-CH₂~40 - 45
Adamantyl-C H₂-~30 - 35
-C H₂-~20 - 25
N₃-C H₂-~50 - 55

Note: Predicted values are based on data from similar structures.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the adamantane core and the azidopropyl chain, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful. A COSY spectrum would show correlations between adjacent protons in the propyl chain, confirming their sequence. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of both the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. libretexts.orglibretexts.org In the case of this compound, the most characteristic absorption band in the IR spectrum is due to the asymmetric stretching vibration of the azide (N₃) group. This typically appears as a strong and sharp band in the region of 2100-2260 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the adamantane cage and the propyl chain, typically in the range of 2850-3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
N₃ (azide) stretch2100 - 2260Strong, Sharp
C-H (sp³) stretch2850 - 3000Strong
CH₂ bend~1465Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orglibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also be informative. A common fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak. Another characteristic fragmentation would be the loss of the azidopropyl chain, leading to the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, which is often a very stable and abundant fragment in the mass spectra of adamantane derivatives.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragmentm/z (mass-to-charge ratio)
[M]⁺ (Molecular ion)219.179
[M - N₂]⁺191.173
[C₁₀H₁₅]⁺ (Adamantyl cation)135.117

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. The adamantane cage, being a saturated hydrocarbon framework, does not exhibit significant absorption in the near-UV or visible range (200-800 nm). The chromophore in this compound is the azide group (-N₃). Organic azides typically display two characteristic weak absorption bands. The applicability of UV-Vis spectroscopy is therefore limited but can be used to confirm the presence of the azide moiety.

Table 2: Typical UV-Vis Absorption Data for Alkyl Azides
TransitionTypical Wavelength (λmax)Molar Absorptivity (ε)Chromophore
n → π~285 nm~25-50 L·mol⁻¹·cm⁻¹Azide (-N₃)
π → π<200 nm~5000 L·mol⁻¹·cm⁻¹Azide (-N₃)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.com While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related adamantane derivatives provides significant insight into the expected structural features. researchgate.net

A crystallographic study of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione reveals the adamantane cage as a rigid, sterically demanding substituent. researchgate.net The C-C bond lengths within the adamantane cage are consistent with typical sp³-sp³ carbon bonds, and the cage maintains its characteristic chair conformations. In the solid state of an adamantane derivative, the packing is heavily influenced by the shape of the adamantyl group and any intermolecular interactions, such as hydrogen bonding or van der Waals forces. researchgate.net For this compound, the flexible propyl-azide chain would exhibit more conformational freedom compared to the rigid cage.

Table 3: Representative Crystallographic Data for an Adamantane Derivative (Analog)
ParameterDescriptionExample Value (from analog)
Crystal SystemThe crystal system describes the symmetry of the unit cell.Monoclinic
Space GroupThe space group defines the crystal's symmetry elements.P2₁/c
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angle (β).a ≈ 14.8 Å, b ≈ 5.8 Å, c ≈ 28.4 Å, β ≈ 99°
Adamantane C-C Bond LengthsAverage bond lengths within the rigid cage.~1.53-1.55 Å
Note: Data is illustrative, based on the published structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. cp2k.org For adamantane derivatives, DFT calculations are employed to predict stable conformations, vibrational frequencies, and electronic properties, offering a theoretical complement to experimental data. uni-giessen.de

A geometry optimization calculation is performed to find the lowest energy structure of this compound. stackexchange.com This process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The adamantane cage itself has a fixed, rigid structure. The conformational analysis, therefore, focuses on the rotational freedom of the azidopropyl substituent relative to the adamantane core. The most stable conformer would likely feature the propyl chain in a staggered arrangement to minimize steric hindrance. The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

Table 4: Predicted Geometric Parameters for this compound from DFT Calculations
ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC(adamantane)-C(propyl)~1.54 Å
Bond LengthC-C (propyl chain)~1.53 Å
Bond LengthC(propyl)-N(azide)~1.47 Å
Bond LengthN-N (azide)~1.25 Å (terminal), ~1.15 Å (central)
Bond AngleC-C-C (propyl chain)~112°
Bond AngleC-N-N (azide)~115°
Dihedral AngleN-N-N (azide)~180° (linear)
Note: Values are representative and based on typical results from DFT calculations (e.g., using B3LYP functional with a 6-31G* basis set) for similar structures.

Density Functional Theory (DFT) Calculations

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is fundamentally dictated by the distinct properties of its two main components: the saturated, cage-like adamantane moiety and the electron-rich azido (B1232118) group. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate these characteristics.

Frontier Molecular Orbitals (HOMO & LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the azide group, which possesses lone pairs of electrons at a relatively high energy level. The LUMO, conversely, is likely to be associated with the σ* anti-bonding orbitals of the adamantane C-C and C-H bonds, as well as the N-N bonds within the azide group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. In the case of this compound, the presence of the azide group is anticipated to result in a smaller HOMO-LUMO gap compared to unsubstituted adamantane, rendering it more susceptible to reactions such as cycloadditions and reductions.

Electrostatic Potential Maps (ESPs):

Electrostatic potential maps offer a visual representation of the charge distribution within a molecule. For this compound, the ESP would show a region of high electron density (negative potential) around the terminal nitrogen atoms of the azide group, making this site a prime target for electrophilic attack. The adamantane cage, being a non-polar hydrocarbon framework, would exhibit a relatively neutral (green) potential, with slightly positive (blue) regions associated with the hydrogen atoms. This clear charge separation underscores the dual nature of the molecule: a reactive "head" and a sterically demanding, inert "tail."

Reactivity Descriptor Predicted Characteristic for this compound Implication
HOMO Localized on the azide group Site of electron donation in reactions
LUMO Associated with σ* orbitals of the adamantane cage and azide group Site of electron acceptance
HOMO-LUMO Gap Relatively small due to the azide group Increased chemical reactivity
Electrostatic Potential High negative potential on the terminal azide nitrogens Susceptibility to electrophilic attack and coordination

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are instrumental in understanding the dynamic behavior of this compound over time, providing insights that are not accessible from static computational models.

While the adamantane core is conformationally rigid, the three-carbon propyl chain linking it to the azide group possesses significant conformational flexibility. MD simulations can track the various rotational and vibrational modes of this chain. Key dihedral angles along the C-C and C-N bonds would be monitored to identify the most stable conformers and the energy barriers between them. It is expected that the chain will adopt a range of conformations, from extended to more compact forms, influenced by thermal fluctuations.

MD simulations are particularly valuable for studying how this compound interacts with its surroundings, such as solvents or other molecules. In a polar solvent like water, the simulations would likely show the polar azide group forming hydrogen bonds with water molecules, while the hydrophobic adamantane cage would induce ordering of the surrounding water molecules to minimize unfavorable interactions. In a non-polar solvent, van der Waals interactions would dominate. These simulations are crucial for predicting solubility and the behavior of the molecule at interfaces.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. A prominent reaction for azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. DFT calculations can map out the potential energy surface for this reaction, identifying the transition state structure and calculating the activation energy. The bulky adamantane group is expected to exert a significant steric influence on the approach of the alkyne, potentially affecting the regioselectivity and reaction rate compared to smaller alkyl azides.

Another key reaction is the thermal or photochemical decomposition of the azide to form a highly reactive nitrene. Computational studies can model this process, predicting the structure of the resulting adamantylpropylnitrene and its subsequent reactions, such as C-H insertion into the adamantane cage or reaction with other molecules in the system.

Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound can be predicted using DFT calculations. For a closely related compound, 1-azidoadamantane (B1269512), the ¹H NMR spectrum in CDCl₃ shows characteristic broad signals for the adamantane protons. For this compound, distinct signals would be expected for the propyl chain protons, with chemical shifts influenced by the electronegative azide group. The protons closest to the azide (α-protons) would be the most downfield, followed by the β- and γ-protons.

Proton Environment Predicted ¹H NMR Chemical Shift Range (ppm) Splitting Pattern
Adamantane Protons 1.5 - 2.1 Complex, overlapping multiplets
Propyl Chain (γ to adamantane) ~1.6 Multiplet
Propyl Chain (β to adamantane) ~1.8 Multiplet
Propyl Chain (α to azide) ~3.3 Triplet
Note: These are predicted values and may vary based on the solvent and specific computational method used.

IR Spectroscopy:

The most characteristic feature in the predicted IR spectrum of this compound would be a strong, sharp absorption band around 2100 cm⁻¹, corresponding to the asymmetric stretching vibration of the azide (N₃) group. The adamantane cage would give rise to a series of C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

Vibrational Mode Predicted IR Frequency Range (cm⁻¹) Intensity
N=N=N Asymmetric Stretch 2090 - 2120 Strong, Sharp
C-H Stretch (Adamantane) 2850 - 2950 Medium to Strong
CH₂ Scissoring (Propyl) 1440 - 1470 Medium
C-N Stretch 1200 - 1350 Medium
Note: Predicted values are based on typical ranges for these functional groups.

Applications of 1 3 Azidopropyl Adamantane in Advanced Organic Synthesis and Materials Research

Building Blocks for Complex Molecular Architectures

The robust and well-defined three-dimensional structure of the adamantane (B196018) core makes it an ideal scaffold for building intricate molecules. nih.govresearchgate.netub.edu The presence of the azidopropyl group allows for its covalent integration into larger structures with high efficiency and specificity, enabling the synthesis of novel compounds with tailored properties.

Synthesis of Novel Nitrogen-Containing Heterocycles (e.g., Triazoles, Tetrazoles)

The azido (B1232118) group in 1-(3-Azidopropyl)adamantane (B6265813) is a key precursor for the synthesis of important nitrogen-containing heterocycles. The most prominent application is in the construction of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. organic-chemistry.org This transformation, particularly the copper(I)-catalyzed variant (CuAAC), is a premier example of click chemistry, prized for its high yields, mild reaction conditions, and exceptional functional group tolerance. nih.govnih.govresearchgate.net The reaction covalently links the adamantane moiety to another molecule of interest via a stable, aromatic triazole ring.

Similarly, the azide (B81097) functionality can be utilized to synthesize tetrazoles. One established method involves the reaction of azides with isocyanides, which proceeds through a [3+2] cycloaddition-type mechanism to form 1,5-disubstituted tetrazoles. nih.gov These heterocyclic systems are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids or amide bonds. acs.org

The table below illustrates the versatility of the azido group in forming these heterocycles.

HeterocycleGeneral Reaction SchemeReagent ClassResulting Linkage
1,2,3-Triazole Adamantane-(CH₂)₃-N₃ + R-C≡CH → Adamantane-(CH₂)₃-[Triazole]-RTerminal AlkyneAdamantylpropyl-1,2,3-triazole
Tetrazole Adamantane-(CH₂)₃-N₃ + R-N≡C → Adamantane-(CH₂)₃-[Tetrazole]-RIsocyanideAdamantylpropyl-tetrazole

Incorporation into Multivalent Scaffolds for Chemical Probes

The adamantane cage serves as an excellent foundation for multivalent scaffolds due to its rigid and well-defined tetrahedral geometry. researchgate.netmdpi.com This rigidity allows for the precise spatial presentation of attached functional groups, which is crucial for designing chemical probes that can interact with biological targets with high affinity and specificity. The this compound molecule is an ideal component for such scaffolds. The azido group provides a reliable attachment point for conjugating biomolecules, fluorophores, or other reporter groups using click chemistry. This modular approach allows for the rapid assembly of complex and multifunctional probes from simpler components. The bulky adamantane core can also influence the probe's interaction with biological membranes and provides a stable, sterically defined anchor. researchgate.net

Feature of Adamantane ScaffoldContribution to Chemical ProbesRole of Azidopropyl Group
Rigid Structure Precise 3D positioning of attached ligands/probes.Provides a specific and reactive site for probe attachment via click chemistry.
Lipophilicity Can enhance membrane permeability and interaction with hydrophobic pockets in proteins.Serves as a flexible spacer between the lipophilic core and the functional probe.
Defined Geometry Enables the creation of multivalent systems with controlled spacing and orientation.Allows for the modular and high-yield construction of these multivalent systems.
Steric Bulk Provides a stable, sterically significant core that can influence binding interactions.Connects the functional units to the stable core without interfering with its structural role.

Synthesis of Dendritic Structures and Branched Polymers

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.com "Click chemistry" has become a vital tool in the iterative synthesis of these complex structures due to its high efficiency and orthogonality. nih.govnih.govrsc.org this compound is a valuable building block in this context. It can be used as a surface molecule on a dendrimer core, imparting lipophilicity and host-guest binding capabilities to the dendrimer's periphery.

Alternatively, adamantane derivatives with multiple azidopropyl groups can serve as the central core from which dendritic wedges are grown. In a divergent synthesis approach, an adamantane core bearing multiple azide functions can be reacted with a building block containing multiple alkyne groups, leading to the first-generation dendrimer. Repetition of such steps allows for the controlled, generational growth of the macromolecule. The adamantane core ensures a well-defined starting geometry for the branches, while the click reaction ensures that each step of the synthesis proceeds in near-quantitative yield, which is essential for obtaining monodisperse dendrimers. nih.govresearchgate.net Similarly, this building block can be incorporated into branched polymers to control their architecture and introduce specific functionalities. rsc.org

Contributions to Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The adamantane group is a renowned guest moiety in host-guest chemistry, a central pillar of supramolecular science. This compound allows this well-understood supramolecular motif to be covalently integrated into larger, functional systems.

Host-Guest Chemistry Involving Adamantane Moieties

The adamantane cage is almost perfectly size- and shape-complementary to the hydrophobic cavities of several common host molecules, most notably cyclodextrins (especially β-cyclodextrin) and cucurbit[n]urils. mdpi.com The formation of inclusion complexes between adamantane derivatives and these hosts is a thermodynamically favorable process driven primarily by the hydrophobic effect and stabilized by van der Waals interactions. This interaction is characterized by high association constants (Ka), indicating the formation of stable host-guest complexes in aqueous solutions. The azidopropyl chain of this compound typically remains outside the host cavity, allowing the azide group to remain accessible for further chemical reactions even when the adamantane moiety is encapsulated.

The table below presents typical association constants for adamantane derivatives with common macrocyclic hosts.

Guest MoietyHost MoleculeAssociation Constant (Ka) in M⁻¹Driving Forces
1-Adamantylβ-Cyclodextrin (β-CD)10⁴ - 10⁵Hydrophobic effect, van der Waals forces
1-AdamantylCucurbit rsc.orguril (CB rsc.org)> 10¹²Hydrophobic effect, ion-dipole interactions

Design of Self-Assembling Systems

The strong and highly specific nature of the adamantane/host interaction is widely exploited in the design of self-assembling systems. By functionalizing polymers, nanoparticles, or surfaces with this compound (the "guest") and complementary materials with a host molecule like β-cyclodextrin (the "host"), researchers can create complex, ordered structures held together by these non-covalent "handshakes".

This strategy has been used to create a variety of functional materials:

Self-Healing Hydrogels: Polymeric chains functionalized with adamantane and cyclodextrin (B1172386) units can cross-link in solution to form a hydrogel. When the gel is broken, the reversible host-guest bonds can reform, restoring the material's integrity.

Drug Delivery Vehicles: Nanoparticles can be decorated with adamantane groups. These can then be non-covalently functionalized with targeting ligands or drugs that have been modified to include a cyclodextrin host.

Surface Patterning: Surfaces can be modified with a monolayer of host molecules, allowing for the controlled, non-covalent immobilization of adamantane-tagged proteins, probes, or other molecules in a specific pattern.

In all these applications, this compound serves as a key bifunctional component: the azide group allows for its covalent attachment to the desired backbone or surface, while the adamantane group provides the non-covalent, directional interaction that drives the self-assembly process.

Development of Advanced Materials

The unique structural characteristics of this compound, which combine a rigid, bulky diamondoid cage with a highly reactive azide functional group, position it as a versatile building block in the development of advanced materials. Its applications span from creating robust polymer networks to its potential use in specialized fields such as energetic materials and catalysis.

Crosslinking Agents for Polymer Systems

This compound serves as an effective crosslinking agent, a molecule capable of forming covalent bonds between polymer chains to create a three-dimensional network. hengdasilane.com This process fundamentally alters the material's properties, enhancing mechanical strength, thermal stability, and chemical resistance. hengdasilane.comnih.gov The crosslinking action is primarily driven by the azide group, which can be activated either thermally or photochemically to generate a highly reactive nitrene intermediate. nih.govnih.gov This nitrene can then undergo insertion into carbon-hydrogen (C-H) bonds or addition to carbon-carbon double bonds on adjacent polymer chains, thereby forming stable intermolecular linkages. nih.govrsc.org The incorporation of the bulky adamantane moiety into the polymer network simultaneously imparts increased rigidity, thermal stability, and lipophilicity. mdpi.comnih.govnih.gov

Thermal activation is a common method for initiating the crosslinking process using azide-containing compounds. When heated, this compound undergoes thermolysis, decomposing the azide group to release nitrogen gas (N₂) and form a highly reactive propyladamantane nitrene intermediate. nih.govnih.gov This nitrene rapidly reacts with neighboring polymer chains, creating a durable, crosslinked network.

Table 1: Comparison of Thermal Activation Parameters for Azide-Based Crosslinking Note: Data is illustrative and based on general principles of azide chemistry, as specific kinetic data for this compound may not be publicly available.

FeatureDescriptionRelevance to this compound
Activation Temperature The temperature range at which the azide group decomposes to form a nitrene.Alkyl azides typically decompose at lower temperatures than aryl or sulfonyl azides, allowing for crosslinking under milder conditions.
Reaction Mechanism Formation of a nitrene intermediate followed by C-H bond insertion or addition reactions. nih.govresearchgate.netThe generated alkyl nitrene is highly reactive, ensuring efficient crosslinking with a variety of polymer backbones.
Byproducts Primarily nitrogen gas (N₂), which is inert and easily removed from the system. nih.govResults in a clean crosslinking process with minimal contamination of the final polymer material.
Effect of Adamantane The bulky adamantane cage adds significant steric hindrance and rigidity to the polymer network. nih.govThis enhances the glass transition temperature (Tg), mechanical hardness, and thermal stability of the crosslinked material.

Photo-initiated crosslinking offers spatial and temporal control over the curing process, making it invaluable for applications such as photolithography and the fabrication of patterned materials. acs.orgthermofisher.comnih.gov In this process, the azide group of this compound is activated by exposure to ultraviolet (UV) light. rsc.orgthermofisher.com Similar to thermal activation, this photolysis generates a reactive nitrene that forms covalent crosslinks between polymer chains. nih.govrsc.org

This technique allows for precise control over which areas of a material are crosslinked by using a photomask to direct the UV radiation. acs.orgresearchgate.net The efficiency of photo-crosslinking can be influenced by the wavelength of UV light and the duration of exposure. thermofisher.com While aryl azides are commonly used for these applications, the fundamental principle of photolytic nitrene generation is applicable to alkyl azides as well. thermofisher.com The resulting crosslinked material benefits from the properties imparted by the adamantane group, such as enhanced durability and thermal resistance.

Table 2: Characteristics of Photo-Initiated Crosslinking

CharacteristicDescriptionApplication Example
Activator Ultraviolet (UV) light, typically in the 250-370 nm range. rsc.orgthermofisher.comPhotolithography for creating microelectronic patterns or patterned hydrogels for biomedical applications. acs.orgnih.gov
Control High spatial and temporal control is possible by directing the light source. acs.orgSelective curing of coatings or adhesives on complex substrates.
Mechanism Photolytic cleavage of the N-N₂ bond to form a nitrene and nitrogen gas. rsc.orgSurface functionalization and immobilization of biomolecules.
Advantages Room-temperature processing, rapid curing times, and solvent-free formulations.Development of advanced photoresists for the semiconductor industry. nih.gov

Precursors for Polymer and Nanomaterial Synthesis

Beyond its role as a crosslinker, this compound is a valuable precursor for the synthesis of novel polymers and functionalized nanomaterials. nih.govmdpi.com The molecule's utility stems from its bifunctional nature: the adamantane cage acts as a rigid, bulky building block, while the azide group provides a reactive handle for covalent attachment. mdpi.com

The azide group is particularly well-suited for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govnih.gov This highly efficient and specific reaction allows for the covalent linking of the adamantane moiety to polymers or surfaces that have been functionalized with alkyne groups. This approach can be used to:

Synthesize Adamantane-Containing Polymers: By reacting this compound with di-alkyne monomers, novel polymers with adamantane units regularly spaced along the backbone can be created. These polymers are expected to exhibit high thermal stability and rigidity. researchgate.net

Graft Adamantane onto Existing Polymers: The adamantane cage can be attached as a pendant group to existing polymer chains, modifying their physical properties to increase their glass transition temperature, improve solubility in organic solvents, and enhance thermal stability. nih.gov

Functionalize Nanomaterials: The azide group enables the covalent attachment of the adamantane unit to the surfaces of nanomaterials (e.g., nanoparticles, carbon nanotubes, gold surfaces). This can be used to control surface properties, improve dispersion in polymer matrices, or create well-defined nanoscale objects for applications such as atomic force microscopy (AFM). nih.gov

Energetic Materials Research (Conceptual Framework)

In the field of energetic materials, there is a continuous search for compounds that offer high performance combined with improved safety and stability. This compound presents an interesting conceptual framework for the design of new energetic materials due to the combination of an energy-releasing group (azide) and a high-density, strained hydrocarbon cage (adamantane).

The key characteristics that make this compound and its derivatives conceptually attractive are:

High Nitrogen Content: The azide group (-N₃) contributes a significant amount of nitrogen, which upon decomposition releases a large volume of nitrogen gas (N₂), a primary source of energy in these materials. nih.govresearchgate.net

Positive Heat of Formation: The azide group has a high positive enthalpy of formation, meaning energy is released when it decomposes to its elemental constituents.

High Density: The adamantane cage is a dense, rigid structure. wikipedia.org High density is a critical parameter for energetic materials, as it is directly related to detonation velocity and pressure. chemistry-chemists.comnih.gov

High Hydrogen Content: As a hydrocarbon cage, adamantane provides fuel to react with oxidizers in a formulation.

While this compound itself is not a primary explosive, it can be considered a structural motif for designing more complex, high-density energetic molecules. Its derivatives, potentially incorporating additional nitro or other explosophoric groups, could lead to novel melt-castable explosives or insensitive high explosives.

Table 3: Conceptual Energetic Properties of an Adamantane-Azide Moiety

PropertyContribution from Adamantane GroupContribution from Azide GroupOverall Impact
Density High, due to the compact cage structure. wikipedia.orgMinimal impact on density.Leads to higher bulk density of the material. chemistry-chemists.com
Energy Content Positive heat of formation due to ring strain.High positive heat of formation.Increases the overall energy output upon decomposition. researchgate.net
Gas Production Provides fuel (C, H) for combustion.Decomposes to form N₂ gas. nih.govHigh volume of gaseous products, contributing to performance.
Stability High thermal and chemical stability.Can be sensitive to shock and heat. researchgate.netThe adamantane cage may improve the thermal stability of the overall molecule compared to simpler alkyl azides.

Applications in Catalysis (e.g., ligand design)

In catalysis, the structure of ligands coordinated to a metal center is crucial for determining the catalyst's activity, selectivity, and stability. Bulky ligands are often employed to control the coordination environment of the metal and promote specific reaction pathways. Adamantane-based groups are highly effective in this role due to their rigid structure and large steric footprint. princeton.edu

This compound is a valuable precursor for the synthesis of novel adamantane-containing ligands. The azide group itself is not typically used for direct coordination, but it can be easily and cleanly converted into other functional groups, such as a primary amine, through reactions like the Staudinger reduction.

The resulting 3-(Adamantan-1-yl)propan-1-amine can then be used as a building block to create a wide variety of ligands, including:

Phosphine (B1218219) Ligands: Reaction with chlorophosphines (e.g., chlorodiphenylphosphine) can yield bulky phosphine ligands. Tri(1-adamantyl)phosphine is known for its exceptional stability and strong electron-donating properties, which are beneficial in cross-coupling reactions. princeton.edu A ligand derived from this compound would offer a more flexible three-carbon spacer, potentially influencing the bite angle and catalytic activity.

N-Heterocyclic Carbene (NHC) Ligands: The amine can be used to synthesize substituted imidazolium (B1220033) salts, which are precursors to NHC ligands. The bulky adamantyl group would provide steric shielding to the metal center, enhancing catalyst stability.

Schiff Base Ligands: Condensation with aldehydes or ketones can produce Schiff base ligands capable of forming stable complexes with a range of transition metals. mdpi.com

The use of this compound as a ligand precursor allows for the systematic introduction of a bulky, rigid, and lipophilic adamantane group, providing a powerful tool for tuning the performance of homogeneous catalysts. rsc.orghes-so.ch

Conclusion and Future Research Directions

Summary of Key Research Findings

Direct and extensive research focusing specifically on 1-(3-Azidopropyl)adamantane (B6265813) is limited in current scientific literature. The compound is primarily recognized as a valuable, though underutilized, synthetic intermediate rather than an end-product. However, key findings from related studies underscore its significant potential.

The synthesis of this compound is highly feasible through established chemical pathways. Research on analogous compounds demonstrates that precursors such as 3-(Adamantan-1-yl)propan-1-amine and 1-(3-Bromopropyl)adamantane (B1365306) are readily accessible. mdpi.comnih.gov The conversion of these precursors to the target azide (B81097) is achievable via standard procedures, such as nucleophilic substitution with an azide salt or diazotization of the amine followed by azide introduction. Furthermore, direct C-H azidation has been successfully demonstrated on the parent adamantane (B196018) cage, suggesting that advanced synthetic strategies could provide more direct access to such derivatives. nih.gov

The primary utility of this compound lies in its bifunctional nature. It combines the unique properties of the adamantane cage with the versatile reactivity of the azide group. The adamantane moiety, a rigid and highly stable diamondoid hydrocarbon, is known to impart desirable characteristics such as thermal stability, lipophilicity, and bulkiness to molecules. wikipedia.orgnih.gov The terminal azide group serves as a highly efficient chemical handle for a variety of conjugation reactions, most notably the Nobel prize-winning azide-alkyne "click chemistry". wikipedia.org Research on other azido-adamantyl structures has confirmed their utility in creating complex molecular architectures, such as functionalized metal sulfide (B99878) clusters. rsc.org Thus, the existing body of research strongly supports the role of this compound as a promising building block for advanced applications.

Emerging Trends in Adamantane and Azide Chemistry

The prospective value of this compound is amplified by current trends in its two constituent chemical fields.

Adamantane and Diamondoid Chemistry: There is a growing interest in using adamantane and other diamondoids as "molecular building blocks" for nanotechnology and materials science. arxiv.orgforesight.org Their rigid, cage-like structure is being exploited to create polymers with enhanced thermal and mechanical properties. wikipedia.org In medicinal chemistry, the adamantane scaffold is frequently incorporated into drug candidates to improve their pharmacokinetic profiles by increasing lipophilicity and metabolic stability. nih.govresearchgate.net Furthermore, the development of direct C–H functionalization methods is making it easier to create complex, multi-substituted adamantane derivatives, expanding their accessibility for various applications. nih.gov

Azide Chemistry: The field of azide chemistry has been revolutionized by the advent of "click chemistry". wikipedia.org The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are now fundamental tools in chemical biology, drug discovery, and materials science. organic-chemistry.orgbroadpharm.comnih.gov These reactions offer near-perfect efficiency, selectivity, and biocompatibility, allowing for the precise and robust linking of molecular fragments. nih.gov Concurrently, significant research is focused on developing novel and safer synthetic methods for the preparation of organic azides, moving away from potentially hazardous reagents and making these valuable compounds more accessible for industrial applications. tus.ac.jpbenthamdirect.com

Prospective Research Avenues for this compound

The convergence of trends in adamantane and azide chemistry opens up numerous research opportunities for this compound.

Future research should focus on optimizing the synthesis of this compound. While classical methods are viable, the application of modern, more efficient, and safer azidation techniques is a key avenue for exploration.

Table 1: Potential Synthetic Routes for this compound

Precursor Compound Reagent Reaction Type Potential Advantages
1-(3-Bromopropyl)adamantane Sodium Azide (NaN₃) Nucleophilic Substitution Straightforward, well-established
3-(Adamantan-1-yl)propan-1-amine Diazotransfer Reagent Diazotization/Azidation Milder conditions, avoids hydrazoic acid

Developing a scalable and cost-effective synthesis will be crucial for unlocking the compound's potential in materials science. Investigating direct C-H functionalization methods to introduce the azidopropyl chain in a single step would represent a significant advancement. nih.gov

The primary reaction of interest for this compound is the azide-alkyne cycloaddition. A systematic investigation into its reactivity would provide valuable mechanistic insights. Key research questions include:

How does the steric bulk of the adamantyl group influence the kinetics of CuAAC and SPAAC reactions?

What is the electronic effect of the adamantyl group, transmitted through the propyl linker, on the azide's reactivity?

Can the adamantane cage participate in non-covalent interactions that influence the transition state of the cycloaddition?

Answering these questions will allow for the rational design of processes utilizing this molecule and will contribute to a deeper understanding of how bulky, rigid scaffolds affect click reaction mechanisms. rsc.org

Computational chemistry offers a powerful tool for predicting the properties and behavior of this compound and its derivatives before their synthesis. rongyaobio.com Using methods like Density Functional Theory (DFT), researchers can:

Model Molecular Properties: Calculate the optimized geometry, electronic structure, and vibrational frequencies of the molecule. nih.gov

Predict Reactivity: Simulate reaction pathways for its synthesis and subsequent cycloaddition reactions, determining activation energies and transition state structures.

Design Materials: Predict the properties of polymers and materials incorporating the adamantane-triazole moiety. This could include predicting thermal stability, bulk modulus, and electronic band gaps of hypothetical materials, guiding experimental efforts toward the most promising candidates. aps.org

Such in silico studies can accelerate the development cycle and enable the rational design of novel functional materials and molecules.

The unique combination of a rigid diamondoid and a versatile chemical handle makes this compound an ideal candidate for advanced materials development.

Polymer Chemistry: It can be used as a monomer or a "click" cross-linker to create novel polymers. Incorporating the bulky adamantane cage into a polymer backbone is known to increase glass transition temperature, thermal stability, and mechanical strength. wikipedia.org The azide provides a convenient point for grafting side chains or for creating cross-linked networks via click chemistry.

Surface Modification: The azide group can be used to anchor the adamantane unit onto surfaces of nanoparticles, quantum dots, or other substrates via click chemistry. This could be used to modify the surface properties of materials, for example, to increase their hydrophobicity or to create a stable scaffold for attaching other functional molecules.

Supramolecular Chemistry: Adamantane is well-known for its ability to form stable host-guest complexes with cyclodextrins. nih.gov By clicking adamantane-containing molecules onto a surface or into a polymer, materials with specific recognition capabilities could be designed for applications in sensing, separations, or targeted drug delivery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-azidopropyl)adamantane, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing adamantane with an azidopropyl group. A common approach is nucleophilic substitution, where 3-azidopropylamine reacts with a halogenated adamantane derivative (e.g., 1-bromoadamantane) under basic conditions. Solvent choice (e.g., DMF or dichloromethane) and reaction temperature (rt to 90°C) significantly affect yield and purity . Tert-butanol has been shown to enhance yields in analogous azide-functionalized adamantane syntheses by stabilizing reactive intermediates . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:

  • FTIR : Detection of the azide (-N₃) stretch at ~2100 cm⁻¹.
  • NMR : ¹H and ¹³C NMR verify adamantane cage protons (δ 1.5–2.5 ppm) and azidopropyl chain integration.
  • X-ray crystallography : For crystalline derivatives, SHELX software is widely used for refinement, leveraging high-resolution data to resolve bond angles and torsional conformations (e.g., adamantane C–C–C angles ≈ 108–111°) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁N₃).

Q. What safety protocols are recommended for handling azide-containing adamantane derivatives?

  • Methodological Answer : Azides are shock-sensitive and require strict safety measures:

  • Use blast shields and minimize mechanical agitation during synthesis.
  • Store in inert atmospheres (e.g., argon) at low temperatures.
  • Avoid metal contaminants, which can catalyze decomposition.
  • Follow MSDS guidelines for 3-azidopropylamine derivatives, including PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing azido groups to adamantane frameworks?

  • Methodological Answer : Density Functional Theory (DFT) studies can model transition states to predict optimal bases and solvents. For example, tert-butanol’s role in stabilizing dichlorocarbene intermediates (in analogous isocyanide syntheses) was validated computationally, suggesting similar strategies for azide functionalization . Molecular dynamics simulations can also assess steric effects of the adamantane cage on azidopropyl group reactivity.

Q. What strategies resolve contradictions in reported yields for azide-functionalized adamantane derivatives?

  • Methodological Answer : Contradictions often arise from reaction scalability or purification inefficiencies. Systematic studies comparing bases (e.g., NaOH vs. t-BuOK) and solvents (polar aprotic vs. ethers) under controlled conditions are essential . For example, LiOH may improve yields in small-scale reactions but fail in larger batches due to solubility issues. Reproducibility requires detailed reporting of stoichiometry, reaction time, and workup procedures.

Q. How does the azidopropyl group influence biological activity compared to other adamantane derivatives?

  • Methodological Answer : The azidopropyl moiety enhances click chemistry compatibility (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation in drug delivery systems . Compared to hydroxyl or carboxyl adamantane derivatives, the azide group improves lipophilicity and metabolic stability, as shown in antiviral studies where azide-functionalized adamantanes exhibited prolonged cellular retention . Structure-activity relationship (SAR) studies should compare IC₅₀ values against non-azidated analogs in target assays.

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